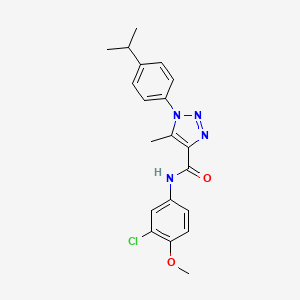![molecular formula C20H14ClN3OS B2667809 N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea CAS No. 52968-07-7](/img/structure/B2667809.png)
N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea, also known as CPNU, is a synthetic organic compound that is widely used in scientific research applications. It is a thiazole derivative and a member of the thiourea family. CPNU has a variety of uses in the laboratory, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent dye. CPNU is also used in the study of biological processes, such as the regulation of gene expression, protein folding, and cell signaling.
Scientific Research Applications
Plant Growth Regulation
One of the applications involves the synthesis and biological activity of derivatives closely related to the requested compound. These derivatives have been shown to exhibit good activity as plant growth regulators, suggesting potential agricultural applications for controlling plant growth and development (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Antitumor Activities
Another area of application is in the synthesis of novel thiazolyl urea derivatives that possess promising antitumor activities. This highlights the potential use of these compounds in the development of new cancer treatments (S. Ling, Zhou Xin, Jin-Qing Zhong, & Fang Jian‐xin, 2008).
Antioxidant Activity
Additionally, certain thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and demonstrated to exhibit potent antioxidant activity. These compounds could serve as a new class of antioxidant agents, warranting further investigation (M. V. Bhaskara Reddy, D. Srinivasulu, K. Peddanna, C. Apparao, & P. Ramesh, 2015).
Corrosion Inhibition
In materials science, certain quinoxaline derivatives, including closely related compounds, have been synthesized and applied as corrosion inhibitors for mild steel in acidic media. This suggests their potential application in protecting metals from corrosion in industrial settings (V. Saraswat & M. Yadav, 2020).
Chemical Synthesis and Crystal Structure Analysis
The synthesis and characterization of novel compounds with similar structures have led to insights into their crystal structures and physical parameters, contributing to the broader field of chemical synthesis and materials science (H GayathriB., R. Kamble, D JagadeeshPrasad, R BhavyaN., K LokanathN., M. Mahendra, K Laxmana, & K. Prakash, 2019).
Catalysis
Research into ionically tagged magnetic nanoparticles with urea linkers demonstrates their application in catalyzing the synthesis of certain organic compounds, indicating the role of urea derivatives in facilitating chemical reactions (Parvin Ghasemi, Meysam Yarie, M. Zolfigol, A. Taherpour, & M. Torabi, 2020).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-14-8-10-15(11-9-14)22-19(25)24-20-23-18(12-26-20)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQICMKRROERJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2667726.png)
![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2667727.png)


![1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2667732.png)
![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2667736.png)



![1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2667744.png)
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2667745.png)
![N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2667746.png)
![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667747.png)
![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)